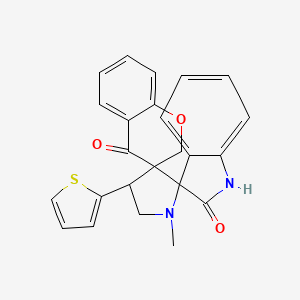

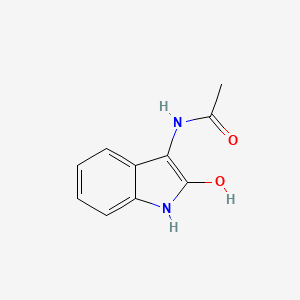

Chroman-4'-one-3'-spiro-3-N-methyl-4-(2-thienyl)-pyrrolidine-2-spiro-3"-oxindole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chroman-4'-3'-spiro-3-N-methyl-4-(2-thienyl)-pyrrolidine-2-spiro-3"-oxindole, also known as C4S3NM4T2P2S3O, is a synthetic compound with a range of potential applications in the field of scientific research. C4S3NM4T2P2S3O is a member of the chroman family, which is a class of compounds characterized by a six-membered ring containing an oxygen atom, two nitrogen atoms, and four carbon atoms. It has been studied for its potential applications in various fields, including medicine and biochemistry.

Scientific Research Applications

Anti-Cancer Properties

Spiro[pyrrolidine-3, 3´-oxindole], a core structure in Chroman-4'-one-3'-spiro-3-N-methyl-4-(2-thienyl)-pyrrolidine-2-spiro-3"-oxindole, has been found to exhibit significant inhibitory activity against breast cancer cells, specifically the MCF-7 cell line. Research by Hati et al. (2016) demonstrated that compounds with this motif induce apoptotic cell death in these cells, with histone deacetylase 2 (HDAC2) and prohibitin 2 identified as potential cellular targets (Hati, Tripathy, Dutta, Agarwal, Srinivasan, Singh, Singh, & Sen, 2016).

Antimicrobial and Antifungal Activity

Raj et al. (2003) explored a new class of spiro pyrrolidines, which includes structures related to Chroman-4'-one-3'-spiro-3-N-methyl-4-(2-thienyl)-pyrrolidine-2-spiro-3"-oxindole. These compounds were evaluated for antibacterial and antifungal activity against various human pathogens, showing efficacy except against Bacillus subtilis (Raj, Raghunathan, SrideviKumari, & Raman, 2003).

Structural Diversity and Synthesis

The spiro[pyrrolidine-3,3′-oxindole] scaffold, as found in Chroman-4'-one-3'-spiro-3-N-methyl-4-(2-thienyl)-pyrrolidine-2-spiro-3"-oxindole, presents a complex structure with multiple stereogenic centers, making its synthesis a subject of interest. Chen et al. (2009) described an enantioselective organocatalytic approach for the synthesis of diverse spiro[pyrrolidin-3,3'-oxindole] derivatives, highlighting the scaffold's structural diversity and relevance in medicinal chemistry (Chen, Wei, Luo, Xiao, & Gong, 2009).

properties

InChI |

InChI=1S/C24H20N2O3S/c1-26-13-17(20-11-6-12-30-20)23(14-29-19-10-5-2-7-15(19)21(23)27)24(26)16-8-3-4-9-18(16)25-22(24)28/h2-12,17H,13-14H2,1H3,(H,25,28) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREXOOXCKFMSFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=CC=CS6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Methyl-4'-(thiophen-2-yl)-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2418488.png)

![2-[3-(2-chlorobenzyl)-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2418490.png)

![N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2418493.png)

![N-(2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide](/img/structure/B2418496.png)

![2-chloro-N-(3,4-dimethoxybenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2418501.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide](/img/structure/B2418502.png)

![1-(4-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea](/img/structure/B2418504.png)

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2418506.png)